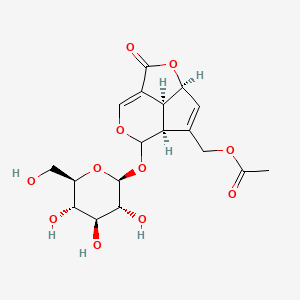

Asperulosid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(4S,7S,11S)-2-oxo-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[5.3.1.04,11]undeca-1(10),5-dien-6-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O11/c1-6(20)25-4-7-2-9-12-8(16(24)27-9)5-26-17(11(7)12)29-18-15(23)14(22)13(21)10(3-19)28-18/h2,5,9-15,17-19,21-23H,3-4H2,1H3/t9-,10+,11+,12-,13+,14-,15+,17?,18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBIPGYWNOBGEMH-ANPUHXSGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC2C3C1C(OC=C3C(=O)O2)OC4C(C(C(C(O4)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1=C[C@H]2[C@H]3[C@@H]1C(OC=C3C(=O)O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14259-45-1 | |

| Record name | [2aS-(2aα,4aα,5α,7bα)]-5-(β-D-glucopyranosyloxy)-2a,4a,5,7b-tetrahydro-1-oxo-1H-2,6-dioxacyclopent[cd]inden-4-ylmethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Occurrence and Botanical Distribution of Asperuloside

Asperuloside (B190621) has been identified in a range of plant families, with a notable presence in the Rubiaceae and Eucommiaceae families. scispace.comresearchgate.netresearchgate.net Within the Rubiaceae family, it has been reported in species such as Galium verum, Galium aparine, Oldenlandia herbacea var. herbacea, Psychotria rubra, and Hedyotis diffusa. nih.govresearchgate.netchemfaces.commedchemexpress.com Galium verum and Galium mollugo are considered particularly rich sources of asperuloside within the Galium genus. mdpi.com Asperuloside has also been isolated from Coprosma quadrifida, another member of the Rubiaceae family. uniscience.co.kr Beyond these, asperuloside has been found in species belonging to other dicotyledonous plant families, including Apocynaceae, Verbenaceae, and Loganiaceae. scispace.comresearchgate.net It has also been detected in Globularia vulgaris within the Plantaginaceae family. nih.gov

The presence and concentration of asperuloside can vary between different parts of a plant and even within the same species depending on factors such as genetic variation and environmental conditions. slu.se For instance, studies on Galium species have shown differences in phytochemical composition, with asperuloside being a prominent compound in Galium verum blossoms and herbs, while asperulosidic acid was more abundant in Galium aparine herb. researchgate.net

Genotypic Variation and Chemosystematics in Producing Species

Chemosystematics, the study of the classification of organisms based on their chemical constituents, utilizes compounds like iridoids to understand phylogenetic relationships among plants. wikidata.orgscielo.br The distribution and types of iridoids found in plants can provide valuable insights into their evolutionary history and taxonomic positioning. scielo.br

Asperuloside's presence in various families, particularly its common occurrence within the Rubiaceae and Eucommiaceae, supports the use of iridoids as significant markers in plant classification and phylogeny. researchgate.netnih.govresearchgate.netscielo.br Studies on the biosynthesis of iridoids, including asperuloside (B190621), have contributed to understanding the metabolic pathways involved and their implications for systematic relationships. scielo.br For example, feeding experiments with labelled precursors have helped elucidate the steps in iridoid biosynthesis in different plant species, revealing variations in these pathways that can be correlated with taxonomic groupings. scielo.br

Research into genotypic variation within species that produce asperuloside is crucial for understanding the factors influencing its production. Genetic variation can lead to differences in the expression of enzymes involved in the iridoid biosynthesis pathway, resulting in variations in the type and quantity of iridoids produced. slu.se While specific detailed research findings on genotypic variation directly impacting asperuloside production levels were not extensively detailed in the search results, the principle of genetic variation influencing the production of secondary metabolites like iridoids is well-established in plant breeding and chemotaxonomy. slu.se Studies on other iridoid-producing plants, such as Plantago major, highlight that genetic variation is a prerequisite for breeding programs aimed at developing cultivars with superior characteristics, including the production of bioactive compounds. slu.se The presence of different iridoid profiles, including asperuloside and its derivatives, in closely related species or even within different populations of the same species, underscores the role of genetic factors and provides data for chemosystematic analyses. researchgate.netnih.gov

The following table summarizes some of the plant sources where Asperuloside has been reported:

| Plant Species | Family | Notes |

| Galium verum | Rubiaceae | Rich source, found in blossoms and herb. mdpi.com |

| Galium aparine | Rubiaceae | Found in the herb. researchgate.net |

| Galium mollugo | Rubiaceae | Rich source. mdpi.com |

| Oldenlandia herbacea | Rubiaceae | Reported occurrence. nih.gov |

| Psychotria rubra | Rubiaceae | Reported occurrence. nih.gov |

| Hedyotis diffusa | Rubiaceae | Source of isolated asperuloside. chemfaces.commedchemexpress.com |

| Coprosma quadrifida | Rubiaceae | Source for isolation. uniscience.co.kr |

| Globularia vulgaris | Plantaginaceae | Contains asperuloside. nih.gov |

| Eucommia species | Eucommiaceae | Main source in this family. scispace.comresearchgate.net |

| Theligonum cynocrambe | Rubiaceae | Used in biosynthesis studies. scielo.br |

| Daphniphyllum species | Daphniphyllaceae | Reported occurrence. scielo.br |

| Liquidambar species | Hamamelidaceae | Reported occurrence. scielo.br |

Biosynthesis and Metabolic Pathways of Asperuloside

General Iridoid Biosynthesis Principles

Iridoids are a large class of monoterpenoids found in a variety of plants, often serving as defensive compounds against herbivores and pathogens. wikipedia.org Structurally, they are bicyclic cis-fused cyclopentane-pyrans. wikipedia.org The biosynthesis of the characteristic iridoid scaffold begins with the universal precursors of all terpenes. nih.gov

The pathway commences with the condensation of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) to form the C10 compound geranyl diphosphate (GPP). nih.gov GPP is then hydrolyzed to geraniol (B1671447). nih.gov A series of subsequent oxidation steps, catalyzed by enzymes such as geraniol-8-hydroxylase (G8H) and 8-hydroxygeraniol oxidase (HGO), converts geraniol into 8-oxogeranial. nih.govnih.gov

The pivotal step in forming the iridoid's bicyclic structure is the reductive cyclization of 8-oxogeranial, a reaction catalyzed by the enzyme iridoid synthase (ISY). wikipedia.orgnih.gov This reaction is distinct from other monoterpene cyclizations and involves an initial NADPH-dependent reduction followed by a cyclization step. wikipedia.orgnih.gov This process forms the core cyclopentanopyran ring system. nih.gov In many plants, this core structure undergoes further modifications, including hydroxylation, oxidation, and glycosylation, to produce the vast diversity of known iridoids. nih.gov Asperuloside (B190621), for instance, is found in plants as a glycoside, typically bound to glucose at the C-1 hydroxyl group, a common feature of iridoids that enhances their stability and solubility. wikipedia.orgnih.gov

| Key Precursor/Intermediate | Enzyme(s) | Resulting Product |

| IPP + DMAPP | Isoprenyl Diphosphate Synthase (IDS) | Geranyl Diphosphate (GPP) |

| Geranyl Diphosphate (GPP) | Geraniol Synthase (GES) | Geraniol |

| Geraniol | Geraniol-8-hydroxylase (G8H) | 8-hydroxygeraniol |

| 8-hydroxygeraniol | 8-hydroxygeraniol oxidase (HGO) | 8-oxogeranial |

| 8-oxogeranial | Iridoid Synthase (ISY) | Iridoid scaffold (e.g., Nepetalactol) |

Overview of Monoterpenoid Biosynthesis

Monoterpenoids are a class of terpenes with a molecular formula of C10H16, constructed from two five-carbon isoprene (B109036) units. wikipedia.org They are a diverse group of natural products, known as major components of plant essential oils. researchgate.netacademicjournals.org The biosynthesis of all monoterpenoids, including iridoids like asperuloside, originates from the same five-carbon (C5) precursors: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). researchgate.netacademicjournals.orgnih.gov

Plants utilize two distinct pathways to synthesize IPP and DMAPP: academicjournals.orgnih.gov

The Mevalonic Acid (MVA) Pathway: Primarily located in the cytosol. academicjournals.org

The Methylerythritol 4-Phosphate (MEP) Pathway: Located in the plastids. academicjournals.org

Regardless of the pathway used to form the C5 units, the next step is the head-to-tail condensation of one molecule of IPP and one molecule of DMAPP. nih.gov This reaction, catalyzed by geranyl diphosphate synthase, produces the ten-carbon (C10) linear precursor, geranyl diphosphate (GPP). researchgate.netnih.gov GPP is the direct precursor to all monoterpenes and monoterpenoids. wikipedia.org From this crucial branch point, various monoterpene synthases can cyclize GPP into a wide array of linear, monocyclic, or bicyclic structures that form the backbone of the thousands of known monoterpenoids. wikipedia.orgnih.gov

Interconnections with Primary Plant Metabolism (e.g., Glucose Utilization)

The biosynthesis of asperuloside is intrinsically linked to primary metabolism, which supplies the fundamental carbon skeletons and energy required for the synthesis of its precursors. The two pathways that produce the core isoprene units, IPP and DMAPP, begin with intermediates sourced directly from central carbon metabolism.

The plastidial MEP pathway initiates with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. academicjournals.org These precursors are direct products of glycolysis, the primary pathway for glucose breakdown. Research on the biosynthesis of secologanin (B1681713), a key iridoid intermediate, in Catharanthus roseus cell cultures demonstrated that the novel triose phosphate (B84403)/pyruvate pathway, and not the MVA pathway, was the major route for its formation. nih.gov This highlights a direct flux of carbon from glucose metabolism into iridoid synthesis.

The cytosolic MVA pathway begins with the condensation of three molecules of acetyl-CoA. uobabylon.edu.iq Acetyl-CoA is a central hub in metabolism, derived from the breakdown of carbohydrates (via glycolysis and pyruvate oxidation), fatty acids, and some amino acids. This connection firmly embeds the MVA pathway within the cell's primary metabolic network.

Furthermore, the shikimic acid pathway, which is indirectly linked to the biosynthesis of some complex iridoid-derived alkaloids, also starts with precursors from carbohydrate metabolism: phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose 4-phosphate from the pentose (B10789219) phosphate pathway. uobabylon.edu.iqtaylorfrancis.com Therefore, the availability of glucose and the activity of these primary metabolic pathways directly influence the pool of precursors available for the synthesis of iridoids like asperuloside.

Involvement of Major Secondary Metabolite Pathways

Secondary metabolism branches off from primary metabolism to create a vast array of specialized compounds. uea.ac.uk The biosynthesis of asperuloside is a prime example, originating from the terpenoid pathway, but also having connections to other major secondary metabolite routes, particularly in the formation of more complex downstream products.

The shikimic acid pathway is a seven-step metabolic route that converts phosphoenolpyruvate and erythrose-4-phosphate into chorismate. wikipedia.orgresearchgate.net Chorismate is the precursor for the three aromatic amino acids: phenylalanine, tyrosine, and tryptophan. wikipedia.orgscience.gov This pathway is fundamental for the synthesis of most plant phenolics. uobabylon.edu.iqresearchgate.net

While the core iridoid structure of asperuloside is purely of terpenoid origin, the shikimic acid pathway becomes relevant in the biosynthesis of complex monoterpenoid indole (B1671886) alkaloids (MIAs). wikipedia.org In these pathways, an iridoid component, such as secologanin, condenses with an indole component, typically tryptamine, which is derived from the aromatic amino acid tryptophan. wikipedia.org This condensation forms strictosidine, the precursor to a wide range of biologically active alkaloids, including the anticancer drugs vincristine (B1662923) and vinblastine. wikipedia.orgresearchgate.net Thus, the shikimic acid pathway provides essential building blocks that combine with iridoids to expand their structural and functional diversity.

The malonic acid pathway, also known as the acetate-malonate pathway, is another major route in secondary metabolism. uobabylon.edu.iq It typically begins with acetyl-CoA, which is carboxylated to form malonyl-CoA. viper.ac.in This pathway is a primary source for the biosynthesis of polyketides and fatty acids. viper.ac.in While it is a significant source of phenolic compounds in fungi and bacteria, it is generally of lesser importance for this purpose in higher plants compared to the shikimic acid pathway. uobabylon.edu.iq Based on the known biosynthetic origins of terpenoids, the malonic acid pathway is not directly involved in the formation of the core carbon skeleton of the iridoid asperuloside.

The mevalonic acid (MVA) pathway is an essential metabolic route present in eukaryotes, archaea, and some bacteria that produces the C5 building blocks IPP and DMAPP. wikipedia.org The pathway starts from acetyl-CoA and proceeds through the key intermediate mevalonic acid. uobabylon.edu.iqwikipedia.org The enzyme HMG-CoA reductase, which catalyzes the formation of mevalonate (B85504), is the rate-limiting step of this pathway. wikipedia.org

In plants, the MVA pathway is located in the cytosol and is traditionally understood to supply the IPP and DMAPP precursors for the biosynthesis of sesquiterpenes (C15), triterpenes (C30), and sterols. researchgate.netnih.gov While monoterpenes (C10), the class to which iridoids belong, are typically synthesized in the plastids via the MEP pathway, the MVA pathway represents one of the two fundamental sources for the isoprene units that are the ultimate building blocks of asperuloside. academicjournals.orgnih.govresearchgate.net

| Pathway | Starting Precursors | Cellular Location (in Plants) | Key Products | Relevance to Asperuloside Biosynthesis |

| Mevalonic Acid (MVA) Pathway | Acetyl-CoA | Cytosol | IPP, DMAPP (for sesquiterpenes, sterols) | Provides the fundamental C5 isoprene units. |

| Methylerythritol Phosphate (MEP) Pathway | Pyruvate, Glyceraldehyde 3-Phosphate | Plastids | IPP, DMAPP (for monoterpenes, diterpenes) | Primary pathway for providing precursors for the C10 monoterpenoid backbone of asperuloside. |

| Shikimic Acid Pathway | Phosphoenolpyruvate, Erythrose 4-Phosphate | Plastids | Aromatic Amino Acids (Phe, Tyr, Trp) | Indirectly involved; provides precursors (e.g., tryptamine) for complex alkaloids that incorporate an iridoid moiety. |

| Malonic Acid Pathway | Acetyl-CoA, Malonyl-CoA | Cytosol | Fatty Acids, Polyketides | Not directly involved in the biosynthesis of the iridoid carbon skeleton. |

Methylerythritol-Phosphate Pathway (MEP Pathway)

The biosynthesis of Asperuloside, like all iridoids, originates from the fundamental C5 isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov In plants, these universal building blocks are predominantly synthesized via the Methylerythritol-Phosphate (MEP) pathway, which occurs in the plastids. cancer.govfrontiersin.org This pathway is distinct from the mevalonate (MVA) pathway found in the cytoplasm of plants and other organisms. nih.gov

The MEP pathway commences with the condensation of D-glyceraldehyde 3-phosphate (G3P) and pyruvate, a reaction catalyzed by the enzyme 1-deoxy-D-xylulose 5-phosphate synthase (DXS). nih.gov The product, 1-deoxy-D-xylulose 5-phosphate (DXP), is then converted to 2-C-methyl-D-erythritol 4-phosphate (MEP) by DXP reductoisomerase (DXR). biorxiv.org A series of subsequent enzymatic reactions, summarized in the table below, transform MEP through several intermediates into a mixture of IPP and DMAPP. nih.gov These two molecules are the foundational units that enter the downstream pathway to form monoterpenes, the class of compounds to which iridoids belong. researchgate.net

| Step | Substrate | Enzyme | Product |

| 1 | D-Glyceraldehyde 3-phosphate + Pyruvate | 1-deoxy-D-xylulose 5-phosphate synthase (DXS) | 1-deoxy-D-xylulose 5-phosphate (DXP) |

| 2 | 1-deoxy-D-xylulose 5-phosphate (DXP) | DXP reductoisomerase (DXR) | 2-C-methyl-D-erythritol 4-phosphate (MEP) |

| 3 | 2-C-methyl-D-erythritol 4-phosphate (MEP) | CDP-ME synthetase (IspD) | 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) |

| 4 | 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) | CDP-ME kinase (IspE) | 4-diphosphocytidyl-2-C-methyl-D-erythritol-2-phosphate (CDP-MEP) |

| 5 | 4-diphosphocytidyl-2-C-methyl-D-erythritol-2-phosphate (CDP-MEP) | MEcPP synthase (IspF) | 2-C-methyl-D-erythritol-2,4-cyclodiphosphate (MEcPP) |

| 6 | 2-C-methyl-D-erythritol-2,4-cyclodiphosphate (MEcPP) | HMBPP synthase (IspG) | 4-hydroxy-3-methyl-butenyl 1-diphosphate (HMBPP) |

| 7 | 4-hydroxy-3-methyl-butenyl 1-diphosphate (HMBPP) | HMBPP reductase (IspH) | Isopentenyl diphosphate (IPP) and Dimethylallyl diphosphate (DMAPP) |

Enzymatic Steps and Regulation in Asperuloside Formation

Following the synthesis of IPP and DMAPP via the MEP pathway, the biosynthesis of Asperuloside proceeds through the monoterpenoid pathway. The initial step involves the head-to-tail condensation of one molecule of IPP and one molecule of DMAPP, catalyzed by geranyl diphosphate synthase (GPPS), to form the C10 intermediate, geranyl diphosphate (GPP).

GPP is then converted to geraniol by the action of geraniol synthase (GES). The biosynthesis of the core iridoid skeleton is a critical phase involving a series of oxidative and cyclization reactions. Geraniol undergoes oxidation to form 8-oxogeranial. This intermediate is then cyclized by the key enzyme iridoid synthase (ISY) to form the characteristic bicyclic cyclopentanopyran structure of iridoids. mdpi.com

The resulting iridoid scaffold undergoes several subsequent modification steps, known as tailoring reactions, which are crucial for generating the final structure of Asperuloside. These steps typically include:

Hydroxylation: Cytochrome P450 monooxygenases (P450s) introduce hydroxyl groups at specific positions on the iridoid ring.

Glucosylation: A UDP-dependent glycosyltransferase (UGT) attaches a glucose molecule to a hydroxyl group, forming a glycosidic bond. This step significantly increases the water solubility of the compound.

Acetylation: An acetyltransferase enzyme catalyzes the transfer of an acetyl group to a hydroxyl group, as seen in the final structure of Asperuloside.

A plausible biosynthetic route involves the conversion of the cyclized iridoid skeleton into deacetylasperuloside, which is then acetylated to yield Asperuloside. jst.go.jp The regulation of this pathway is complex and can be influenced by developmental cues and environmental stimuli, often involving the transcriptional control of key biosynthetic genes like DXS, DXR, and ISY. frontiersin.org

Genetic Basis of Asperuloside Biosynthesis

The formation of Asperuloside is a multi-step process, with each enzymatic reaction encoded by a specific gene. The identification and characterization of these genes are fundamental to understanding the complete biosynthetic pathway. Research in related iridoid-producing species has provided a framework for identifying candidate genes for Asperuloside biosynthesis. mdpi.com

The genetic basis relies on several classes of genes:

MEP Pathway Genes: Genes such as DXS (1-deoxy-D-xylulose-5-phosphate synthase) and DXR (1-deoxy-D-xylulose-5-phosphate reductoisomerase) are essential for producing the primary isoprenoid precursors. biorxiv.org

Terpene Synthase Genes: A geraniol synthase (GES) gene is responsible for converting GPP to geraniol, the linear monoterpene precursor to the iridoid skeleton.

Iridoid Synthase (ISY) Gene: This gene encodes the pivotal enzyme that catalyzes the oxidative cyclization of 8-oxogeranial into the core iridoid structure. The presence and activity of ISY are often a determining factor for iridoid production in a plant. frontiersin.org

Cytochrome P450 Genes: A suite of genes encoding P450 enzymes is required for the subsequent oxidative modifications (hydroxylations) of the iridoid skeleton. These enzymes are key to creating the specific functionalization pattern of Asperuloside.

Glucosyltransferase and Acyltransferase Genes: Genes encoding UDP-glycosyltransferases (UGTs) are necessary for the glucosylation step, while genes for acyltransferases are required for the final acetylation step that produces Asperuloside from its deacetylated precursor.

Genomic and transcriptomic analyses of Asperuloside-producing plants are strategies used to identify clusters of co-expressed genes that constitute the biosynthetic pathway. mdpi.commdpi.com

Isotopic Labeling Strategies for Elucidating Biosynthetic Routes

Isotopic labeling is a powerful and definitive technique used to trace the metabolic fate of precursor molecules into a final natural product like Asperuloside. researchgate.net This strategy involves feeding the plant or cell culture with a precursor molecule enriched with a stable or radioactive isotope (e.g., ¹³C, ¹⁴C, ²H, or ¹⁸O).

The general methodology follows these steps:

Precursor Administration: A simple, isotopically labeled compound, such as [¹³C]-glucose or [¹³C]-acetate, is supplied to the biological system producing Asperuloside.

Incubation and Metabolism: The organism metabolizes the labeled precursor, incorporating the isotope into various intermediates and, ultimately, into the final product.

Isolation and Purification: Asperuloside is extracted from the organism and purified to remove all other metabolites.

Detection and Analysis: The location and pattern of the incorporated isotope within the purified Asperuloside molecule are determined using analytical techniques. For stable isotopes like ¹³C, Nuclear Magnetic Resonance (NMR) spectroscopy is commonly used, while Mass Spectrometry (MS) can also detect mass shifts. nih.gov

By analyzing the specific positions of the labeled atoms in the Asperuloside structure, researchers can deduce the sequence of bond formations and rearrangements that occurred during biosynthesis. This provides direct evidence for the involvement of specific pathways and intermediates, confirming or refuting proposed biosynthetic routes. researchgate.net

Comparative Biosynthesis Studies with Related Iridoids

The biosynthesis of Asperuloside shares a common core pathway with many other iridoids, but diverges in the later modification steps, leading to a wide diversity of structures. Comparative studies with well-characterized iridoid pathways, such as those for nepetalactone (B1678191) in Nepeta (catnip) and secologanin in Catharanthus roseus, are highly informative. mdpi.comfrontiersin.org

Common Ancestral Pathway:

The initial stages, from the MEP pathway-derived IPP and DMAPP to the formation of the iridoid skeleton via geraniol and the action of iridoid synthase (ISY), are conserved across many iridoid-producing plants.

Points of Divergence:

The primary divergence occurs after the formation of the initial cyclized iridoid intermediate. The specific "tailoring" enzymes—cytochrome P450s, reductases, glucosyltransferases, and acyltransferases—determine the final structure.

For example, in the biosynthesis of the secoiridoid secologanin, the iridoid ring is cleaved, a step not present in Asperuloside biosynthesis.

In the formation of nepetalactones, the pathway involves intramolecular cyclization to form a lactone ring, which differs from the functionalization pattern of Asperuloside. frontiersin.org

Asperuloside is characterized by specific hydroxylations, glucosylation, and a final acetylation, which are governed by a unique set of tailoring enzymes. nih.gov

By comparing the genomes and transcriptomes of plants producing different iridoids, researchers can identify the specific genes responsible for these divergent modification steps. This comparative approach helps to elucidate the evolutionary mechanisms that have led to the vast chemical diversity within the iridoid family. mdpi.com

Structural Elucidation and Chemical Derivatization of Asperuloside

Advanced Spectroscopic Characterization

Spectroscopic methods are fundamental in the identification and structural elucidation of natural products like Asperuloside (B190621).

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, HMBC)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and connectivity within the Asperuloside molecule. Both ¹H and ¹³C NMR provide characteristic signals corresponding to different types of protons and carbons, respectively. For instance, the ¹³C-NMR spectrum of Asperuloside shows distinct signals for its various carbon atoms, including those in the iridoid skeleton, the glucose moiety, and the acetate (B1210297) group. Specific chemical shifts and coupling patterns in the ¹H NMR spectrum help in assigning protons to their respective carbons and determining their neighboring environments. Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing long-range correlations between protons and carbons across multiple bonds. This is particularly useful for connecting different parts of the molecule, such as the aglycone and the glycosidic unit, and confirming the positions of substituents like the acetate group. HMBC correlations, for example, between protons on the iridoid skeleton and carbons in the glucose moiety, or between acetate protons and the carbonyl carbon, provide definitive evidence for the structural assembly of Asperuloside. mdpi.comub.ac.id

Table 1: Representative ¹³C-NMR Chemical Shifts for Asperuloside (Partial Data)

| Carbon Position | Chemical Shift (δC ppm) |

| C-1 | 93.3 - 93.4 |

| C-3 | 150.3 - 150.4 |

| C-4 | 106.2 - 106.3 |

| C-5 | 37.4 - 37.5 |

| C-6 | 86.3 - 86.4 |

| C-7 | 128.9 - 129.1 |

| C-8 | 144.3 - 144.4 |

| C-9 | 45.3 - 45.4 |

| C-11 (lactone) | 172.3 - 172.6 |

| Acetate CH₃ | 20.6 |

| Acetate C=O | 172.6 |

| Glucose C-1' | 100.0 - 100.1 |

| Glucose C-2' | 74.6 - 74.7 |

| Glucose C-3' | 78.4 |

| Glucose C-4' | 71.6 |

| Glucose C-5' | 77.9 |

| Glucose C-6' | 62.8 |

*Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions. Data compiled from various sources. mdpi.comub.ac.id

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of Asperuloside, aiding in its identification and confirmation. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode can yield protonated molecular ions, e.g., [M+H]⁺, or adduct ions like [M+Na]⁺. mdpi.comnih.govuni.lu High-resolution MS (HR-ESI-MS) provides accurate mass measurements, allowing for the determination of the elemental composition of Asperuloside (C₁₈H₂₂O₁₁). mdpi.comnih.govuni.lu Fragmentation patterns obtained through tandem MS (MS/MS) experiments can reveal characteristic fragment ions corresponding to the cleavage of specific bonds within the molecule, such as the loss of the glucose unit or the acetate group, further supporting the proposed structure. nih.gov

Table 2: Predicted Mass Spectrometry Data for Asperuloside Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 415.12348 | 188.1 |

| [M+Na]⁺ | 437.10542 | 193.4 |

| [M+NH₄]⁺ | 432.15002 | 190.7 |

| [M+K]⁺ | 453.07936 | 198.4 |

| [M-H]⁻ | 413.10892 | 189.1 |

| [M+Na-2H]⁻ | 435.09087 | 181.3 |

*Note: Predicted Collision Cross Section (CCS) values are calculated. uni.lu

Application of Hyphenated Analytical Techniques

Hyphenated techniques combine separation methods with spectroscopic detection, offering enhanced capabilities for the analysis of complex mixtures containing Asperuloside. nih.govijprajournal.comresearchgate.net Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used hyphenated technique that couples the separation power of liquid chromatography with the identification capabilities of mass spectrometry. nih.govijprajournal.com This allows for the separation of Asperuloside from other compounds in a plant extract and its subsequent detection and structural characterization by MS. ijprajournal.com LC-MS/MS can provide even more detailed structural information through fragmentation analysis of the separated compound. ijprajournal.com Other hyphenated techniques, such as LC-NMR and LC-NMR-MS, can provide online separation and simultaneous acquisition of NMR and MS data, which is particularly valuable for the analysis of complex natural product samples. nih.gov These techniques are essential for the dereplication (identification of known compounds) and the structural elucidation of new derivatives of Asperuloside. nih.gov

Naturally Occurring Asperuloside Derivatives

Asperuloside serves as a precursor for several naturally occurring derivatives, which often exhibit variations in their glycosidic or aglycone structures.

Asperulosidic Acid

Asperulosidic acid is a naturally occurring iridoid monoterpenoid glycoside that is structurally related to Asperuloside. nih.govnih.gov It has been reported in various plants, including Oldenlandia herbacea and Galium rivale. nih.gov Chemically, Asperulosidic acid differs from Asperuloside by the presence of a carboxylic acid group instead of the methyl acetate group at the C-11 position of the iridoid skeleton. nih.govgforss.org This structural variation influences its chemical properties and potential biological activities. Asperulosidic acid has a molecular formula of C₁₈H₂₄O₁₂ and a molecular weight of 432.4 g/mol . nih.govsinophytochem.com It is considered a glycoside and an iridoid monoterpenoid. nih.gov

Table 3: Chemical Properties of Asperulosidic Acid

| Property | Value |

| Molecular Formula | C₁₈H₂₄O₁₂ |

| Molecular Weight | 432.4 g/mol |

| XLogP3 | -3.2 |

| Monoisotopic Mass | 432.12677620 Da |

| Topological Polar Surface Area (TPSA) | 192 Ų |

*Note: Data computed by PubChem. nih.gov

Deacetylasperulosidic Acid

Deacetylasperulosidic acid is another natural derivative of Asperuloside, characterized by the absence of the acetate group present in Asperuloside. nih.govwikipedia.org This results in a free hydroxyl group at the position where the acetate was attached in Asperuloside. Deacetylasperulosidic acid has been found in various medicinal plants, including Morinda citrifolia and Gardenia jasminoides. wikipedia.orgselleckchem.com Its molecular formula is C₁₆H₂₂O₁₁ and its molecular weight is 390.34 g/mol . nih.govcdutcm.edu.cn Like Asperuloside and Asperulosidic acid, it is classified as an iridoid compound and a glycoside. wikipedia.org The removal of the acetyl group impacts its polarity and potentially its interactions with biological targets.

Table 4: Chemical Properties of Deacetylasperulosidic Acid

| Property | Value |

| Molecular Formula | C₁₆H₂₂O₁₁ |

| Molecular Weight | 390.34 g/mol |

| XLogP3 | -3.8 |

| Monoisotopic Mass | 390.11621151 Da |

| Topological Polar Surface Area (TPSA) | 186.37 Ų |

*Note: Data computed by PubChem. nih.govcdutcm.edu.cn

Semi-synthetic and Synthetic Approaches to Asperuloside Analogues

The iridoid glycoside scaffold of asperuloside presents opportunities for chemical modification and the synthesis of analogues. These approaches aim to explore the structure-activity relationships of asperuloside and potentially develop compounds with altered or enhanced properties. Both semi-synthetic routes, starting from naturally occurring asperuloside, and total synthetic strategies can be employed. The inherent complexity of the iridoid structure, with its multiple stereocenters and functional groups, makes the synthesis of analogues a challenging but rewarding area of research.

Synthesis of Asperulosidol via Chemical Reduction

One specific semi-synthetic transformation of asperuloside involves the chemical reduction of its γ-lactone moiety. This reduction yields asperulosidol, an analogue where the lactone carbonyl group is converted to a hydroxyl group. While detailed reaction conditions and yields for the direct reduction of asperuloside to asperulosidol were not extensively found in the immediate search results, chemical reduction is a common strategy in organic chemistry for converting lactones to diols or hemiacetals, depending on the reducing agent and conditions used. The structural difference between asperuloside (a γ-lactone) and asperulosidol (presumably a diol or related reduced form) highlights a key site for chemical modification on the asperuloside scaffold.

Strategies for Modifying the Iridoid Glycoside Scaffold

Modifying the iridoid glycoside scaffold of asperuloside involves targeting various functional groups and the core ring system. Strategies can include alterations to the glucose moiety, modifications of the ester group, changes to the unsaturation pattern, or functionalization of the cyclopentane (B165970) or dihydropyran rings. The iridoid structure itself, with its cyclopentane fused to a dihydropyran ring, offers multiple positions for regioselective and stereoselective modifications. mdpi.com Research in this area often involves reactions such as oxidation, reduction, esterification, glycosylation, and the introduction of new functional groups through various coupling reactions. acs.org The goal of these modifications is to generate a library of analogues with diverse structural features to investigate their biological effects.

Development of Functionalized Asperuloside Derivatives

The development of functionalized asperuloside derivatives involves introducing specific chemical groups onto the asperuloside structure to impart new or modified properties. This can include the attachment of reporter groups for biological studies, conjugation to polymers for altered pharmacokinetic profiles, or the introduction of reactive handles for further chemical transformations. Functionalization strategies can target the hydroxyl groups on the glucose unit, the free hydroxyl group that would result from lactone reduction (as in asperulosidol), or positions on the iridoid core. researchgate.net For instance, strategies for the chemical functionalization of scaffolds in other contexts, such as tissue engineering, highlight the importance of introducing specific chemical groups to enhance interactions with biological systems. nih.gov While specific examples of highly functionalized asperuloside derivatives were not detailed in the immediate search results, the general principles of scaffold functionalization are applicable. The synthesis of C6-functionalized iridoids, represented by asperuloside aglucon silyl (B83357) ether, has been reported, indicating that the iridoid core can be selectively modified. researchgate.net The market for synthetic derivatives of natural compounds like asperuloside is also recognized, driven by advancements in synthesis technologies. dataintelo.com

In Vitro and Preclinical Pharmacological Mechanisms of Asperuloside Action

Modulation of Intracellular Signaling Pathways

Asperuloside (B190621) exerts its effects by intervening in several critical signaling cascades that regulate cellular responses to stress, inflammation, and survival.

Inhibition of Mitogen-Activated Protein Kinase (MAPK) Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cellular processes such as proliferation, differentiation, and inflammatory responses. Asperuloside has been shown to inhibit this pathway as a key part of its anti-inflammatory mechanism. nih.govfrontiersin.org In models using lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, treatment with asperuloside suppressed the phosphorylation of key MAPK members, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). nih.govresearchgate.netresearchgate.net By inhibiting the phosphorylation of these kinases, asperuloside effectively blunts the downstream signaling that leads to the production of pro-inflammatory factors. researchgate.netnih.gov

Table 1: Effect of Asperuloside on MAPK Pathway Components

| Component | Effect of Asperuloside | Model System | Outcome | Reference |

|---|---|---|---|---|

| p38 | Inhibition of Phosphorylation | LPS-induced RAW 264.7 cells | Reduced inflammatory response | nih.gov |

| ERK1/2 | Inhibition of Phosphorylation | LPS-induced RAW 264.7 cells | Reduced inflammatory response | nih.govresearchgate.net |

Inhibition of Nuclear Factor-kappa B (NF-κB) Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes. Asperuloside demonstrates significant inhibitory effects on this pathway. nih.govnih.gov The mechanism involves preventing the activation of NF-κB by decreasing the phosphorylation and subsequent degradation of its inhibitor, IκBα. nih.govresearchgate.net This action stabilizes the IκBα-NF-κB complex in the cytoplasm, thereby preventing the nuclear translocation of the active p65 subunit. nih.govmdpi.com By blocking p65 from entering the nucleus, asperuloside effectively suppresses the transcription of NF-κB target genes, which include various pro-inflammatory cytokines and enzymes. nih.govresearchgate.netnih.gov

Table 2: Effect of Asperuloside on NF-κB Pathway Components

| Component | Effect of Asperuloside | Model System | Outcome | Reference |

|---|---|---|---|---|

| IκBα | Inhibition of Phosphorylation | LPS-induced RAW 264.7 cells | Prevents NF-κB activation | nih.govresearchgate.net |

Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)

In contrast to its inhibitory roles, asperuloside actively promotes the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response. nih.govbiorxiv.org Asperuloside has been identified as a novel Nrf2 activator. nih.gov It facilitates the nuclear translocation of Nrf2 and its subsequent binding to the antioxidant response element (ARE) in the promoter region of target genes. nih.gov This activation leads to the enhanced transcription and expression of phase II detoxifying and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO-1). nih.govnih.gov By bolstering this antioxidant defense system, asperuloside helps to mitigate oxidative stress, which is closely linked with inflammation. nih.gov

Table 3: Effect of Asperuloside on the Nrf2 Pathway

| Component/Process | Effect of Asperuloside | Model System | Outcome | Reference |

|---|---|---|---|---|

| Nrf2 | Promotes Nuclear Translocation | High-fat diet-induced obese mice; HepG2 cells | Activation of antioxidant gene expression | nih.gov |

| ARE Binding | Facilitates Nrf2 binding to ARE | Endothelial cells | Enhanced transcription of antioxidant enzymes | nih.gov |

| HO-1 | Upregulation of Expression | Endothelial cells; DSS-induced colitis model | Increased antioxidant capacity | nih.govnih.gov |

Induction of Autophagy

Autophagy is a cellular catabolic process that degrades and recycles damaged organelles and proteins to maintain cellular homeostasis. Research indicates that asperuloside can induce autophagy, particularly in the context of bone health. In studies involving osteoblast-differentiated MC3T3-E1 cells and an ovariectomized (OVX) mouse model of osteoporosis, asperuloside treatment led to an increase in the protein levels of key autophagy markers. Specifically, it elevated the ratio of LC3-II to LC3-I and the levels of Beclin-1, both of which are crucial for the formation of autophagosomes. Concurrently, it decreased the levels of p62, a protein that is degraded during the autophagic process. These findings suggest that asperuloside's protective effects in certain models may be mediated, in part, by the stimulation of autophagy.

Table 4: Effect of Asperuloside on Autophagy Markers

| Marker | Effect of Asperuloside | Model System | Outcome | Reference |

|---|---|---|---|---|

| LC3-II/LC3-I Ratio | Increased | OVX mice; MC3T3-E1 cells | Promotion of autophagosome formation | |

| Beclin-1 | Increased | OVX mice; MC3T3-E1 cells | Induction of autophagy |

Regulation of Activating Transcription Factor 6 (ATF6) in Disease Models

Activating Transcription Factor 6 (ATF6) is a key sensor and transducer of the unfolded protein response (UPR), a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). The effect of asperuloside on ATF6 appears to be context-dependent. In a study on pancreatic cancer-associated fibroblasts (CAFs), asperuloside treatment was found to down-regulate ATF6 levels. This inhibition of ATF6 was associated with the suppression of CAF activation, contraction, migration, and cytokine expression, suggesting that asperuloside exerts anti-tumor effects in this model by modulating the tumor microenvironment via ATF6. nih.gov Conversely, in acute myeloid leukemia cells, asperuloside was reported to up-regulate the expression of ATF6, leading to the activation of ER stress and subsequent apoptosis. nih.gov This indicates that asperuloside's interaction with the ATF6 pathway can lead to different cellular outcomes depending on the disease and cell type.

Table 5: Regulation of ATF6 by Asperuloside in Disease Models

| Disease Model | Effect of Asperuloside on ATF6 | Cell Type | Outcome | Reference |

|---|---|---|---|---|

| Pancreatic Cancer | Down-regulation | Cancer-Associated Fibroblasts (CAFs) | Inhibition of CAF activation and function | nih.gov |

Anti-Inflammatory Mechanisms

The modulation of the signaling pathways described above culminates in the broad anti-inflammatory activity of asperuloside. By inhibiting the NF-κB and MAPK pathways, asperuloside effectively reduces the expression and production of numerous key players in the inflammatory cascade. nih.govresearchgate.net In vitro and preclinical studies have consistently shown that asperuloside significantly decreases the levels of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.govresearchgate.net This is achieved by suppressing the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govresearchgate.net Furthermore, asperuloside treatment leads to a marked reduction in the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). researchgate.netnih.gov

Table 6: Inhibition of Pro-Inflammatory Mediators by Asperuloside

| Mediator/Enzyme | Effect of Asperuloside | Model System | Reference |

|---|---|---|---|

| Nitric Oxide (NO) | Decreased Production | LPS-induced RAW 264.7 cells | nih.govresearchgate.net |

| Prostaglandin E2 (PGE2) | Decreased Production | LPS-induced RAW 264.7 cells | nih.govresearchgate.net |

| Inducible Nitric Oxide Synthase (iNOS) | Inhibition of Expression | LPS-induced RAW 264.7 cells | nih.govresearchgate.net |

| Cyclooxygenase-2 (COX-2) | Inhibition of Expression | LPS-induced RAW 264.7 cells | nih.govresearchgate.net |

| Tumor Necrosis Factor-alpha (TNF-α) | Decreased Production/Expression | LPS-induced RAW 264.7 cells; Murine acute lung injury model | nih.govresearchgate.netresearchgate.net |

| Interleukin-6 (IL-6) | Decreased Production/Expression | LPS-induced RAW 264.7 cells; High-fat-fed mice | nih.govresearchgate.netresearchgate.netnih.gov |

Suppression of Pro-Inflammatory Mediators in Macrophages

In vitro studies utilizing lipopolysaccharide (LPS)-induced RAW 264.7 macrophages have shown that Asperuloside can significantly suppress the production of several pro-inflammatory mediators. bioworld.com Treatment with Asperuloside has been observed to decrease the levels of nitric oxide (NO), prostaglandin E₂ (PGE₂), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). bioworld.comnih.gov This suppression of inflammatory molecules is paralleled by the inhibition of the mRNA expression of inducible nitric oxide synthase (iNOS), TNF-α, and IL-6. bioworld.com The anti-inflammatory effects of Asperuloside are linked to its ability to inhibit the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways. bioworld.comnih.gov Specifically, Asperuloside treatment has been shown to suppress the phosphorylation of inhibitors of nuclear factor-kappaB alpha (IκB-α), as well as the phosphorylation of p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). bioworld.com

| Pro-Inflammatory Mediator | Effect of Asperuloside Treatment | Associated Signaling Pathway |

|---|---|---|

| Nitric Oxide (NO) | Significantly decreased production | NF-κB and MAPK |

| Prostaglandin E₂ (PGE₂) | Significantly decreased production | NF-κB and MAPK |

| Tumor Necrosis Factor-α (TNF-α) | Significantly decreased production and mRNA expression | NF-κB and MAPK |

| Interleukin-6 (IL-6) | Significantly decreased production and mRNA expression | NF-κB and MAPK |

Reduction of Cyclooxygenase-2 (COX-2) Expression

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory process, responsible for the synthesis of prostaglandins. nih.gov Persistent overexpression of COX-2 is a feature of many human cancers and is linked to chronic inflammation-driven carcinogenesis. nih.gov Asperuloside has been shown to inhibit the expression of COX-2. bioworld.comnih.gov In LPS-induced RAW 264.7 macrophages, Asperuloside treatment significantly reduces the mRNA expression of COX-2. bioworld.com This inhibition of COX-2 is a critical component of Asperuloside's anti-inflammatory mechanism, as it directly leads to the reduced production of PGE₂. nih.gov

Anti-Tumorigenic Mechanisms (In Vitro Models)

Beyond its anti-inflammatory effects, Asperuloside has been investigated for its potential to directly impact cancer cells and the tumor microenvironment.

Effects on Cancer Cell Viability and Proliferation (e.g., MCF-7, MDA-MB-231 Breast Cancer Cell Lines)

Studies on breast cancer cell lines have provided insights into the anti-proliferative effects of Asperuloside. In both MCF-7 and MDA-MB-231 breast cancer cell lines, treatment with Asperuloside has been shown to affect cell viability. frontiersin.org A significant decline in metabolic rate and viability was observed in both cell lines after 24 hours of exposure to 50 µM Asperuloside, with the effect being more pronounced in MCF-7 cells. frontiersin.org This suggests that Asperuloside may have a selective inhibitory effect on the proliferation of different breast cancer subtypes.

| Cell Line | Effect on Viability |

|---|---|

| MCF-7 | Significant decline |

| MDA-MB-231 | Significant decline (less pronounced than in MCF-7) |

Inhibition of Cancer-Associated Fibroblasts (CAFs)

Cancer-associated fibroblasts (CAFs) are a critical component of the tumor microenvironment and play a significant role in tumor progression and immune evasion. Asperuloside has been shown to inhibit the activation and function of pancreatic CAFs. Treatment with Asperuloside significantly reduces the viability of CAFs in a dose-dependent manner, while having a minimal impact on normal fibroblasts (NFs) at lower concentrations. Furthermore, Asperuloside inhibits the contraction and migration of CAFs and reduces the expression of cytokines such as IL-6, CCL2, and CXCL10. The mechanism underlying these effects involves the downregulation of activating transcription factor 6 (ATF6), a key regulator of endoplasmic reticulum stress. Overexpression of ATF6 was found to mitigate the inhibitory effects of Asperuloside, confirming ATF6 as a target of Asperuloside in CAFs.

| Parameter | Effect of Asperuloside Treatment | Underlying Mechanism |

|---|---|---|

| CAF Viability | Reduced in a dose-dependent manner | Downregulation of ATF6 |

| CAF Activation | Inhibited | Downregulation of ATF6 |

| CAF Contraction and Migration | Inhibited | Downregulation of ATF6 |

| Cytokine Expression (IL-6, CCL2, CXCL10) | Reduced | Downregulation of ATF6 |

Induction of Ferroptosis as a Cell Death Mechanism

There is currently no available scientific literature to support the induction of ferroptosis by Asperuloside as a mechanism of its anti-tumorigenic action.

There is currently no available scientific literature detailing the role of Asperuloside in modulating lipid peroxidation and iron homeostasis in the context of ferroptosis.

Neuroprotective Mechanisms

There were no research findings available in the search results to substantiate that Asperuloside exerts its neuroprotective effects by reducing the expression of the N-methyl-D-aspartate (NMDA) receptor subunit 2B (GluN2B). The GluN2B subunit is known to play a significant role in glutamate-mediated excitotoxicity, a process implicated in various neurological disorders. Overactivation of GluN2B-containing NMDA receptors leads to excessive calcium influx and subsequent neuronal damage. While targeting this subunit is a known therapeutic strategy, studies specifically demonstrating that Asperuloside reduces GluN2B expression could not be located.

No studies were identified in the search results that have evaluated the protective effects of Asperuloside in the pilocarpine-induced experimental seizure model. The pilocarpine (B147212) model is a widely used method to induce status epilepticus and replicate features of temporal lobe epilepsy in rodents, allowing for the study of epileptogenesis and the evaluation of potential neuroprotective and anti-seizure agents. Despite the availability of extensive literature on this model, research investigating the efficacy of Asperuloside in this specific context was not found.

Osteogenic Modulation

Asperuloside has been demonstrated to facilitate the osteogenic differentiation and subsequent mineralization of murine pre-osteoblastic MC3T3-E1 cells. In vitro studies show that Asperuloside significantly enhances the activity of Alkaline Phosphatase (ALP), an early marker of osteoblast differentiation. This effect was observed in cells cultured in an osteogenic induction medium over several days.

Furthermore, Asperuloside treatment promotes the formation of mineralized nodules, a key indicator of late-stage osteoblast maturation and functional bone tissue formation. The pro-osteogenic effects of Asperuloside are linked to the activation of the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses. Inhibition of Nrf2 was found to reverse the beneficial effects of Asperuloside on osteogenesis in MC3T3-E1 cells, indicating that Asperuloside's mechanism of action in promoting bone formation is dependent on this pathway.

Table 1: Effect of Asperuloside on Osteogenic Markers in MC3T3-E1 Cells

| Marker | Cell Line | Effect of Asperuloside | Implication |

| Alkaline Phosphatase (ALP) Activity | MC3T3-E1 | Markedly Enhanced | Promotion of early-stage osteoblast differentiation. |

| Mineralization | MC3T3-E1 | Promoted | Enhancement of late-stage osteoblast maturation and bone matrix deposition. |

Advanced Analytical and Methodological Approaches in Asperuloside Research

Extraction and Isolation Methodologies

The initial step in obtaining asperuloside (B190621) involves its extraction from plant material, followed by a series of purification steps to isolate the compound from other phytochemicals. The choice of methodology is critical and is often dictated by the physicochemical properties of asperuloside and the nature of the source material.

Solvent extraction is a fundamental technique for isolating asperuloside from plant tissues. The selection of an appropriate solvent or solvent system is crucial and is based on the polarity of asperuloside. As a glycoside, asperuloside exhibits considerable polarity, making polar solvents effective for its extraction.

Commonly employed solvents include ethanol (B145695), methanol (B129727), and aqueous mixtures thereof. The addition of water to organic solvents like methanol or ethanol can enhance the extraction efficiency for polar glycosides. For instance, 80% aqueous acetone (B3395972) has been effectively used to extract iridoid glycosides from the aerial parts of Paederia scandens. Following the initial extraction, a liquid-liquid partitioning step is often used to separate compounds based on their differential solubility in immiscible solvents. This typically involves fractionating the crude extract with solvents of increasing polarity, such as n-hexane, methylene (B1212753) chloride, or ethyl acetate (B1210297), to remove non-polar compounds like fats and waxes and to enrich the fraction containing asperuloside. pharmtech.comwjpmr.com

A more modern and efficient approach is Pressurised Hot Water Extraction (PHWE), which has been successfully used to isolate asperuloside from Coprosma quadrifida. pharmaguideline.comprep-hplc.comcolostate.edu This technique utilizes water or aqueous ethanol mixtures at elevated temperatures and pressures, which lowers the viscosity and surface tension of the solvent, enhancing its penetration into the plant matrix and improving extraction speed and efficiency. pharmaguideline.comprep-hplc.com This method is recognized as a rapid and environmentally friendly alternative to traditional, lengthy solvent extraction procedures. pharmaguideline.com

| Technique | Solvent System | Plant Source Example | Key Findings |

|---|---|---|---|

| Maceration / Soaking | 80% Aqueous Acetone | Paederia scandens | Effective for initial crude extraction of polar and semi-polar compounds including iridoid glycosides. pharmtech.com |

| Solvent Partitioning | Methanol-Water, n-Hexane, Methylene Chloride, Ethyl Acetate | Hedyotis corymbosa L. | Used to fractionate the crude extract and enrich the asperuloside-containing fraction (e.g., methylene chloride fraction). wjpmr.com |

| Pressurised Hot Water Extraction (PHWE) | Water; 30-35% Ethanol/Water | Coprosma quadrifida | A rapid (<2 min) and efficient method yielding a high concentration of asperuloside (7.0% w/w). pharmaguideline.comprep-hplc.com |

Following initial extraction and fractionation, chromatographic techniques are indispensable for the purification of asperuloside. These methods separate molecules based on their differential interactions with a stationary phase and a mobile phase.

Column chromatography is a widely used preparative technique for purifying compounds from mixtures. nih.govrochester.edu The choice of stationary phase (adsorbent) is critical for achieving effective separation.

Silica (B1680970) Gel: As a polar stationary phase, silica gel is extensively used for the purification of moderately polar compounds like asperuloside. capes.gov.br Separation occurs based on the principle of adsorption, where more polar compounds interact more strongly with the silica gel and elute later than less polar compounds. capes.gov.br A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often employed. For asperuloside purification from Coprosma quadrifida extracts, flash chromatography on silica gel has been performed using solvent systems such as ethyl acetate/methanol/water and dichloromethane/methanol/water. pharmaguideline.com

Sephadex LH-20: This stationary phase is a hydroxypropylated, cross-linked dextran (B179266) with both hydrophilic and lipophilic properties, making it versatile for separating a wide range of natural products. prep-hplc.comcytivalifesciences.com It can function in either size-exclusion or partition chromatography mode, depending on the solvent used. researchgate.net When used with plant extracts, a common elution order is sugars first, followed by iridoids (the class to which asperuloside belongs), and then other classes like flavonoids and tannins. researchgate.net This makes it an excellent choice for separating asperuloside from other phytochemicals.

RP-18: This refers to a reversed-phase stationary phase where the silica gel is functionalized with octadecyl (C18) hydrocarbon chains, creating a non-polar surface. harvardapparatus.com In reversed-phase chromatography, a polar mobile phase is used, and separation is based on hydrophobic interactions. harvardapparatus.com Non-polar compounds are retained more strongly, while polar compounds like asperuloside elute earlier. This technique is highly effective for separating compounds from aqueous extracts and is often used as a final polishing step.

| Stationary Phase | Chromatography Type | Separation Principle | Typical Mobile Phase for Asperuloside |

|---|---|---|---|

| Silica Gel | Normal-Phase | Adsorption (Polarity-based) | Gradient of Ethyl Acetate/Methanol/Water or Dichloromethane/Methanol/Water pharmaguideline.com |

| Sephadex LH-20 | Size Exclusion / Partition | Molecular Size and Polarity | Methanol, Ethanol, or aqueous mixtures |

| RP-18 (C18) | Reversed-Phase | Hydrophobic Interactions | Gradient of Water/Acetonitrile (B52724) or Water/Methanol |

Medium Pressure Liquid Chromatography (MPLC) is a preparative liquid chromatography technique that operates at pressures higher than traditional gravity-fed column chromatography but lower than HPLC (e.g., up to 40 bar). ak-bio.comyoutube.com It allows for faster separations and better resolution with larger sample loads compared to low-pressure methods. MPLC is often used as an intermediate purification step to fractionate complex extracts before final purification by preparative HPLC. nih.gov This strategy is particularly useful for the large-scale isolation of natural products, where an MPLC step can efficiently remove bulk impurities and provide highly enriched fractions of the target compound, such as asperuloside. nih.gov

Preparative Thin Layer Chromatography (TLC) is a solid-liquid adsorption chromatography method used for the isolation of small quantities of pure substances (typically in the range of 10-200 mg). colostate.edurochester.edu The technique utilizes a thick layer of adsorbent (e.g., silica gel, 0.5-2.0 mm thickness) on a glass or plastic plate. rochester.educapes.gov.br The crude or partially purified sample is applied as a continuous band near the bottom of the plate. colostate.edu The plate is then developed in a chamber with an appropriate solvent system. After development, the separated bands are visualized (often under UV light), and the band corresponding to the target compound is physically scraped from the plate. The pure compound is then recovered by eluting it from the adsorbent with a suitable polar solvent. rochester.edu Preparative TLC is a valuable tool for obtaining small, pure samples of asperuloside for analytical or preliminary bioactivity studies. nih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that is also adapted for preparative purposes to achieve high-purity isolations. wjpmr.comamazonaws.com It utilizes high pressure to pump the mobile phase through a column packed with very fine particles, leading to high-resolution separations. asianjpr.com For asperuloside, reversed-phase HPLC (RP-HPLC) is the most common mode.

In a typical RP-HPLC setup for asperuloside analysis or purification, a C18 column is used as the stationary phase. wjpmr.com The mobile phase usually consists of a gradient mixture of a polar solvent (like water, often with a small amount of acid such as acetic acid to improve peak shape) and a less polar organic solvent (such as acetonitrile or methanol). asianjpr.com As the gradient progresses, the proportion of the organic solvent increases, eluting compounds of increasing hydrophobicity. Asperuloside is detected by a UV detector as it elutes from the column. Preparative HPLC is often the final step in a purification scheme, capable of yielding asperuloside with very high purity (>95%). nih.gov

| Parameter | Description |

|---|---|

| Chromatography Mode | Reversed-Phase (RP-HPLC) |

| Stationary Phase (Column) | Octadecylsilane (C18, RP-18) bonded to silica particles (e.g., 5 µm particle size) |

| Mobile Phase | Gradient elution with a mixture of Water (A) and Acetonitrile or Methanol (B). A small amount of acid (e.g., 0.1% Acetic Acid or Formic Acid) may be added to the aqueous phase. |

| Detection | UV Detector, typically monitored at a wavelength where asperuloside absorbs (e.g., ~235 nm). |

| Application | Final purification (Preparative HPLC) and quantitative/qualitative analysis (Analytical HPLC). |

Targeted Isolation using Hyphenated Techniques

The targeted isolation of asperuloside from complex natural matrices has been made more efficient through the use of hyphenated techniques, which couple a separation method with a spectroscopic detection method. springernature.comnih.gov Techniques such as High-Performance Liquid Chromatography-Photodiode Array Detection (HPLC-PDA), Liquid Chromatography-Mass Spectrometry (LC-MS), and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are instrumental in this regard. springernature.comresearchgate.netresearchgate.net

These hyphenated systems allow for the rapid screening of crude plant extracts to identify and locate compounds of interest, like asperuloside, before undertaking large-scale extraction and isolation procedures. nih.gov By providing real-time spectroscopic data (UV, MS, or NMR) of the compounds as they are separated by the chromatographic system, researchers can quickly identify known compounds and target the isolation of novel or specific molecules. mdpi.comresearchgate.net This targeted approach avoids the time-consuming and often wasteful process of traditional bioassay-guided fractionation, which can lead to the repeated isolation of known, abundant compounds. nih.gov The use of hyphenated techniques is now considered indispensable for the efficient discovery of new lead compounds from natural sources. researchgate.net

Quantitative Analysis and Method Validation

Accurate quantification of asperuloside in various samples is crucial for quality control, pharmacokinetic studies, and understanding its biological activity. High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is a widely used and reliable method for this purpose. mdpi.com

HPLC-PDA is a powerful analytical tool for the quantitative analysis of asperuloside. mdpi.com This technique separates asperuloside from other components in a sample mixture based on its differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase. koreamed.orgijrpas.com The PDA detector then measures the absorbance of the eluting compounds over a range of wavelengths, providing both quantitative data and UV spectral information that can aid in peak identification and purity assessment. ijrpas.comnih.gov

A validated HPLC-PDA method for the analysis of asperuloside in fermented Morinda citrifolia L. (Noni) has been reported, demonstrating the suitability of this technique for complex matrices. mdpi.com The chromatographic conditions are optimized to achieve good separation and peak shape for asperuloside and other analytes.

To ensure the reliability and accuracy of quantitative data, the HPLC-PDA method must be thoroughly validated according to established guidelines. koreamed.org The key validation parameters include:

Sensitivity: The ability of the method to detect small amounts of the analyte.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. For asperuloside, a high coefficient of determination (R²) in the range of 0.9999–1.0000 has been demonstrated over a concentration range of 1.56–100 μg/mL. mdpi.com

Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Limits of Detection (LOD) and Limits of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. For asperuloside, reported LOD and LOQ values are in the ranges of 0.04 to 0.97 μg/mL and 0.13 to 2.95 μg/mL, respectively. mdpi.com

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies.

Recovery: The percentage of the true amount of an analyte that is detected by the analytical method. Recovery studies for analytical methods typically aim for values within the range of 80-120%. mdpi.com

| Validation Parameter | Reported Value for Asperuloside Analysis |

|---|---|

| Linearity (R²) | 0.9999–1.0000 |

| Concentration Range (μg/mL) | 1.56–100 |

| Limit of Detection (LOD) (μg/mL) | 0.04–0.97 |

| Limit of Quantification (LOQ) (μg/mL) | 0.13–2.95 |

In Silico and Computational Approaches

In recent years, in silico and computational methods have become increasingly important in natural product research, providing valuable insights into the biological activities and metabolic pathways of compounds like asperuloside. mdpi.com

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand), such as asperuloside, to a macromolecular target, typically a protein. nih.gov This method is instrumental in understanding the potential mechanism of action of a compound by identifying its likely biological targets and characterizing the key molecular interactions.

Several studies have employed molecular docking to investigate the interaction of asperuloside with various protein targets. For instance, docking studies have shown that asperuloside can bind to the active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting a potential role in modulating cholinergic neurotransmission. mdpi.comnih.gov In one study, asperuloside exhibited a binding energy of -8.0 kcal/mol with AChE and -8.7 kcal/mol with BChE. mdpi.com The interactions were characterized by hydrogen bonds and hydrophobic interactions with specific amino acid residues in the active sites of these enzymes. mdpi.com

| Protein Target | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|

| Acetylcholinesterase (AChE) | -8.0 | Aspartate 74, Glycine 120, 121, 122 |

| Butyrylcholinesterase (BChE) | -8.7 | Not specified |

Computational tools are increasingly used to discover, design, and model the biosynthetic pathways of natural products. nih.govosti.gov These approaches leverage genomic and metabolomic data to reconstruct the series of enzymatic reactions that lead to the synthesis of a specific compound in an organism. nih.gov

The biosynthesis of iridoids, the class of compounds to which asperuloside belongs, involves a complex series of enzymatic steps. mdpi.com Computational modeling can help to elucidate this pathway by identifying candidate genes encoding the necessary enzymes and predicting the flow of metabolites. mdpi.com The general biosynthetic pathway for iridoids involves the mevalonate (B85504) (MVA) and/or the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways to produce the precursor geranyl diphosphate (B83284) (GPP). researchgate.net Subsequent cyclization and a series of oxidative and glycosylation steps lead to the formation of asperuloside. By integrating transcriptomic and metabolomic data, researchers can build comprehensive models of these pathways, which can be used to understand their regulation and potentially engineer organisms for enhanced production of asperuloside. mdpi.com

Omics Technologies and Systems Biology Integration

The integration of "omics" technologies, including metabolomics, transcriptomics, and proteomics, into a systems biology framework has revolutionized the study of natural compounds like asperuloside. These high-throughput approaches allow for a holistic understanding of how asperuloside is produced, how it functions at a molecular level, and how it interacts with biological systems.

Metabolomics for Understanding Metabolic Responses (e.g., in plants under stress)

Metabolomics provides a comprehensive snapshot of the small-molecule metabolites within a biological system, reflecting its physiological state. In the context of asperuloside, this technology is critical for understanding how its production is influenced by environmental factors, particularly abiotic stress. nih.gov When plants are exposed to stressors such as drought, salinity, or extreme temperatures, their metabolic networks reconfigure to maintain homeostasis and produce protective compounds. nih.gov

Untargeted metabolomics, typically employing techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), allows for the simultaneous measurement of hundreds to thousands of metabolites. mdpi.com This approach can reveal large-scale changes in the plant metabolome under stress, identifying not only fluctuations in asperuloside levels but also shifts in related primary and secondary metabolic pathways. nih.govmdpi.com For instance, stress conditions often trigger the accumulation of amino acids (e.g., proline), soluble sugars, and various phytohormones, which are primary signaling molecules that orchestrate the plant's defense response. nih.govnih.gov

By analyzing these broad metabolic shifts, researchers can correlate the accumulation of asperuloside with other stress-responsive metabolite classes. This helps to elucidate the broader physiological role of iridoid glycosides in plant defense and adaptation. Advanced techniques such as Mass Spectral Imaging (MSI) further enhance this understanding by providing spatial resolution, showing where specific metabolites, including potentially asperuloside, accumulate within plant tissues during a stress event. mdpi.com This spatial data offers unique insights into the transport and localized function of these compounds in stress tolerance. mdpi.com

| Stress Type | Plant Species (Example) | Metabolite Class Affected | Observed Change | Analytical Technique |

|---|---|---|---|---|

| Drought | Arabidopsis | Amino Acids | Accumulation of Proline | GC-MS |

| Drought & Heat (Combined) | Arabidopsis | Sugars | High accumulation of Sucrose | GC-MS |

| Salinity | Rice | Phytohormones | Increased levels of Abscisic Acid (ABA) and Jasmonic Acid (JA) | LC-MS/MS |

| Nutrient Deficiency (Nitrogen) | Tomato | Organic Acids | Decreased concentrations | LC-MS |

Transcriptomics in Biosynthesis and Bioactivity Studies

Transcriptomics, the study of the complete set of RNA transcripts, is a powerful tool for uncovering the genetic underpinnings of asperuloside biosynthesis and its mechanisms of action. By sequencing the transcriptome (RNA-Seq) of an asperuloside-producing plant, scientists can identify the genes encoding the enzymes responsible for its synthesis. The biosynthesis of iridoids like asperuloside begins with the methylerythritol 4-phosphate (MEP) pathway, which forms the basic terpenoid precursors.

Transcriptomic analyses of plants such as Phlomoides rotata have identified key genes involved in this pathway. For example, high expression of genes encoding 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 4-hydroxy-3-methylbut-2-enyl diphosphate reductase (HDR) is often correlated with high iridoid production. Furthermore, transcriptomics helps identify the transcription factor families, such as MYB, bHLH, and WRKY, that regulate the expression of these biosynthetic genes, acting as master switches for the entire pathway.

Beyond biosynthesis, transcriptomics is instrumental in bioactivity studies. By treating target cells or tissues with asperuloside and performing RNA-Seq, researchers can observe which genes are upregulated or downregulated in response to the compound. This differential gene expression profile provides a detailed map of the cellular pathways modulated by asperuloside, revealing the molecular basis for its pharmacological effects, such as its anti-inflammatory properties.

| Gene/Enzyme/Factor | Abbreviation | Role in Biosynthesis | Pathway |

|---|---|---|---|

| 1-deoxy-D-xylulose-5-phosphate synthase | DXS | Key enzyme in the initial steps of precursor formation | MEP Pathway |

| 4-hydroxy-3-methylbut-2-enyl diphosphate reductase | HDR | Enzyme in the later steps of precursor formation | MEP Pathway |

| Geraniol (B1671447) synthase | GES | Converts GPP to Geraniol, a key intermediate | Iridoid Pathway |

| MYB Transcription Factors | MYB | Regulatory proteins that control the expression of biosynthetic genes | Gene Regulation |

| Basic helix-loop-helix Transcription Factors | bHLH | Regulatory proteins that often work with MYBs | Gene Regulation |

Proteomics in Target Identification

While transcriptomics reveals the genetic response to asperuloside, proteomics directly identifies the protein targets with which the compound interacts to exert its biological effects. Identifying these molecular targets is a critical step in understanding its mechanism of action and is a significant challenge in drug discovery. nih.gov Modern chemical proteomics provides several powerful strategies for this purpose. nih.gov

One major approach is affinity-based proteomics, also known as Compound-Centered Chemical Proteomics (CCCP). frontiersin.org In this method, an asperuloside molecule is chemically modified to act as a "bait" by immobilizing it on a solid support (e.g., beads). This bait is then incubated with a complex protein mixture, such as a cell lysate. Proteins that physically bind to asperuloside are "captured" and subsequently identified using high-resolution mass spectrometry. frontiersin.org